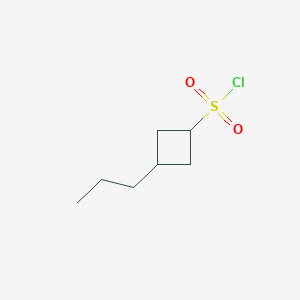![molecular formula C26H40INO2 B2722024 1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide CAS No. 1103853-60-6](/img/structure/B2722024.png)
1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of adamantane, a type of carbon molecule that has a unique, stable structure . It includes a piperidinium group, which is a type of organic compound containing a six-membered ring with one nitrogen atom . The compound also contains an iodide ion .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the adamantane, phenoxy, and piperidinium groups . Adamantane is a three-dimensional, cage-like structure composed of carbon and hydrogen atoms . The phenoxy group is a phenol molecule where one hydrogen atom is replaced by a larger functional group . The piperidinium group contains a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the adamantane, phenoxy, and piperidinium groups . Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional derivatives .Aplicaciones Científicas De Investigación
Catalytic Activities
Studies have demonstrated the catalytic potential of µ-oxo-bridged diiron(III) complexes, which exhibit both monooxygenase- and catalase-like activities. These complexes are efficient in oxidizing alkanes to alcohols and ketones, with a notable selectivity for tertiary hydrogen atoms, as seen in the case of adamantane. This suggests potential applications in synthetic organic chemistry and industrial processes requiring specific oxidation states or products (Ménage, Vincent, Lambeaux, & Fontecave, 1994).
Medicinal Chemistry
Organometallic osmium arene complexes have shown potent cytotoxicity towards a panel of human cancer cell lines at nanomolar concentrations. This highlights the therapeutic potential of structurally similar compounds in oncology, particularly in targeting and treating various types of cancer (Fu et al., 2010).
Materials Science
Adamantane derivatives have been explored for their ability to influence material properties, such as in the synthesis of novel compounds with potential bioactivity. These studies involve the development of adamantyl-substituted compounds, which may lead to new materials with unique physical, chemical, or biological properties (Petrović Peroković et al., 2013).
Synthetic Chemistry
Research on the adamantylation of pyridine derivatives demonstrates the synthetic versatility of adamantane-based compounds. These findings are relevant for the development of novel chemical entities with enhanced stability or specific functional properties, making them valuable in various chemical synthesis applications (Shadrikova, Golovin, & Klimochkin, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(1,4-dimethylpiperidin-1-ium-1-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40NO2.HI/c1-19-7-9-27(2,10-8-19)17-24(28)18-29-25-5-3-23(4-6-25)26-14-20-11-21(15-26)13-22(12-20)16-26;/h3-6,19-22,24,28H,7-18H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAIYOHGDOBXOI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC[N+](CC1)(C)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2721941.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)
![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)
![3-(4-methylphenyl)-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2721949.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)

![N-(4-chlorobenzyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721958.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)
![4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2721961.png)
![6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt](/img/structure/B2721962.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2721964.png)